

# Application Notes and Protocols: Synthesis of Nitrosomethane from N-Methylhydroxylamine

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## Compound of Interest

Compound Name: Nitrosomethane

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## Introduction

**Nitrosomethane** ( $\text{CH}_3\text{NO}$ ) is the simplest of the C-nitroso compounds, a class of molecules that have garnered significant interest in various fields of chemical and biological research. These compounds are characterized by a nitroso group ( $-\text{N}=\text{O}$ ) attached to a carbon atom. Due to their reactive nature, C-nitroso compounds serve as versatile intermediates in organic synthesis and as valuable tools for studying biological processes. **Nitrosomethane**, in its monomeric form, is a blue, gaseous compound that readily dimerizes to a colorless solid. Its high reactivity makes it a useful reagent for cycloaddition reactions and as a source of the nitroso group in more complex molecular architectures. This document provides a detailed protocol for the synthesis of **nitrosomethane** via the oxidation of N-methylhydroxylamine.

## Data Presentation

While specific quantitative data for the synthesis of **nitrosomethane** from N-methylhydroxylamine is not readily available in the cited literature, the following table presents representative data for the analogous synthesis of 2-methyl-2-nitrosopropane from N-tert-butylhydroxylamine, which can be used as an estimate for the expected outcome of the described protocol.<sup>[1]</sup>

Parameter	Value
Starting Material	N-tert-butylhydroxylamine
Oxidizing Agent	Sodium Hypobromite
Product	2-Methyl-2-nitrosopropane (dimer)
Yield	65-75%
Melting Point (dimer)	75-76 °C

## Experimental Protocols

This section details the necessary procedures for the synthesis of **nitrosomethane**, including the in situ preparation of the oxidizing agent, sodium hypobromite, and the subsequent oxidation of N-methylhydroxylamine.

Materials and Equipment:

- N-methylhydroxylamine hydrochloride
- Sodium hydroxide (NaOH)
- Bromine (Br<sub>2</sub>)
- Water (deionized)
- Dry ice-acetone bath
- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Sintered glass funnel

- Vacuum filtration apparatus
- Standard laboratory glassware

#### Safety Precautions:

- **General Hazards:** Organic solvents and reagents used in this synthesis are flammable and toxic.<sup>[2][3][4][5]</sup> All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
- **Bromine:** Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.
- **Nitrosomethane:** **Nitrosomethane** is a toxic and potentially explosive compound. It is sensitive to heat, shock, and friction.<sup>[3]</sup> Avoid isolation of the pure monomer in large quantities. The dimeric form is more stable but should still be handled with care.
- **Waste Disposal:** All chemical waste should be disposed of according to institutional and local safety regulations.

## Protocol 1: Preparation of Sodium Hypobromite Solution

The sodium hypobromite solution is prepared in situ immediately before use due to its limited stability.<sup>[6][7]</sup>

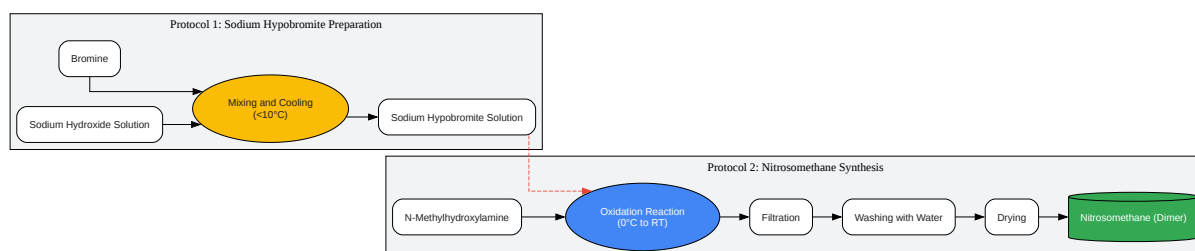
- In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve sodium hydroxide (0.900 mole) in 225 mL of water.
- Cool the solution to below 10°C using an ice bath.<sup>[6]</sup>
- Slowly add bromine (0.360 mole) dropwise to the stirred sodium hydroxide solution over a period of 5-10 minutes. Maintain the temperature below 10°C throughout the addition.
- The resulting yellow solution of sodium hypobromite is used immediately in the next step.

## Protocol 2: Synthesis of Nitrosomethane

This protocol is adapted from the synthesis of 2-methyl-2-nitrosopropane.[1]

- Cool the freshly prepared sodium hypobromite solution to  $-20^{\circ}\text{C}$  using a dry ice-acetone bath.
- Prepare a solution of N-methylhydroxylamine (0.300 mole) from its hydrochloride salt by neutralization with a stoichiometric amount of a suitable base (e.g., sodium methoxide in methanol, followed by filtration of the resulting salt).[8] Alternatively, a suspension of N-methylhydroxylamine hydrochloride can be used directly, with an additional equivalent of sodium hydroxide in the hypobromite solution. For this protocol, we will assume the use of the free base.
- Add the N-methylhydroxylamine solution to the cold sodium hypobromite solution as rapidly as possible while ensuring the reaction temperature does not exceed  $0^{\circ}\text{C}$ .
- After the addition is complete, cool the reaction mixture again to  $-20^{\circ}\text{C}$ .
- Remove the cooling bath and stir the mixture for 4 hours, allowing it to warm to room temperature.
- The dimeric form of **nitrosomethane** is expected to precipitate as a solid. Collect the solid product by vacuum filtration using a sintered glass funnel.
- Wash the collected solid thoroughly with a large volume of cold water.
- Dry the product under reduced pressure at room temperature. The product is the colorless dimer of **nitrosomethane**. The blue color of the monomer may be observed upon gentle warming or dissolution in an organic solvent.

## Diagrams



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Caption: Workflow for the synthesis of **nitrosomethane**.

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